molecular formula C8H12N4 B13116523 N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine

N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine

Cat. No.: B13116523
M. Wt: 164.21 g/mol
InChI Key: OUCVNLJHWWHHIW-UHFFFAOYSA-N
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Description

N,5-Dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine is a bicyclic heterocyclic compound characterized by a fused imidazole and pyrimidine ring system. The methyl substituents at the N-position and the 5-position of the pyrimidine ring influence steric and electronic properties, impacting solubility, bioavailability, and binding affinity.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

N,5-dimethyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-7-imine

InChI

InChI=1S/C8H12N4/c1-6-11-7(9-2)5-8-10-3-4-12(6)8/h5,10H,3-4H2,1-2H3

InChI Key

OUCVNLJHWWHHIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC)C=C2N1CCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine typically involves the cyclization of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out under acidic conditions, which facilitate the formation of the imidazopyrimidine core . The use of asymmetrical 1,3-diketones can lead to the formation of regioisomers .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yielding cyclization reactions and scalable reaction conditions, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine is its antiviral properties. Research indicates that derivatives of this compound can inhibit respiratory syncytial virus (RSV) effectively. A study demonstrated that modifications at the 7-position of the pyrimidine scaffold could enhance antiviral activity significantly.

Case Study: Anti-RSV Activity

In a recent study, compounds derived from this compound exhibited EC₅₀ values below 1 nM against RSV. Notably, the introduction of sulfone and sulfonamide moieties at the 7-position resulted in potent anti-RSV activities, indicating that structural modifications can lead to improved efficacy against viral infections .

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Studies have shown that imidazo[1,2-c]pyrimidine derivatives can exhibit cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro assays revealed that certain derivatives of this compound demonstrated significant cytotoxicity against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases .

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit specific enzymes involved in disease pathways.

Case Study: Enzyme Inhibitors

Research has identified this compound as a potential inhibitor of protein kinases involved in cancer progression. The binding affinity and selectivity for these targets were evaluated using molecular docking studies and confirmed through biochemical assays .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Data Table: SAR Insights

SubstituentActivity Change
Methyl at 7-positionIncreased potency
Sulfonamide groupPotent anti-RSV
Cyclic moietiesReduced activity

These insights guide further modifications to enhance therapeutic efficacy while minimizing side effects.

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Ring Fusion and Regiochemistry

The imidazo[1,2-c]pyrimidine core distinguishes the target compound from isomers such as imidazo[1,2-a]pyrimidines (). For example:

  • Imidazo[1,2-a]pyrimidin-7-amine derivatives (e.g., from the Groebke–Blackburn–Bienaymé reaction) exhibit amine groups at position 7, whereas imidazo[1,2-c]pyrimidin-5-amines prioritize position 5 due to altered regioselectivity during synthesis .
  • The 2,3-dihydro modification in the target compound reduces ring strain and may enhance conformational flexibility compared to fully aromatic analogues like 1-aryl-6-benzyl-7-hydroxy-2,3-dihydroimidazo[1,2-a]pyrimidine-5(1H)-ones ().
Table 1: Key Structural Differences
Compound Ring Fusion Substituent Positions Aromaticity
Target Compound Imidazo[1,2-c] N,5-dimethyl; 7-amine Partially saturated
Imidazo[1,2-a]pyrimidin-7-amine Imidazo[1,2-a] Variable substituents at 7 Fully aromatic
1-Aryl-6-benzyl derivatives () Imidazo[1,2-a] 7-hydroxy; 5-ketone Partially saturated

Biological Activity

N,5-dimethyl-2,3-dihydroimidazo[1,2-c]pyrimidin-7-amine is a heterocyclic compound belonging to the imidazopyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol
IUPAC NameN,5-dimethyl-2,3-dihydro-1H-imidazo[1,2-c]pyrimidin-7-amine
CAS Number763032-38-8
Density1.3 ± 0.1 g/cm³
Boiling Point277.3 ± 43.0 °C
Flash Point121.5 ± 28.2 °C

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound has been shown to interact with specific molecular targets by binding to their active sites, thereby inhibiting their enzymatic activity. This mechanism is particularly relevant in the context of cancer therapy and antimicrobial action.

Enzyme Inhibition

Research indicates that this compound can inhibit various kinases involved in cell signaling pathways critical for tumor growth and survival. For instance, it has been reported to inhibit the activity of epidermal growth factor receptor (EGFR) and other tyrosine kinases, which are often overexpressed in cancerous cells .

Biological Activities

Anticancer Activity:
this compound has demonstrated significant cytotoxic effects against a range of cancer cell lines. In vitro studies have shown that it exhibits an IC50 value in the low micromolar range against various tumors, indicating potent anticancer properties.

Antimicrobial Properties:
The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it possesses effective inhibitory action against several pathogenic strains, making it a candidate for further development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by its structural modifications. Variations in the substitution patterns on the imidazopyrimidine ring can lead to changes in potency and selectivity against specific targets.

Key Findings:

  • Methyl substitutions at the N and 5 positions enhance solubility and bioavailability.
  • Alterations to the fused ring system can affect the compound's ability to penetrate cellular membranes and interact with target enzymes.

Case Studies

Several studies have highlighted the potential of this compound in clinical applications:

  • Cancer Treatment:
    A study demonstrated that this compound effectively reduced tumor size in xenograft models of human cancer when administered alongside standard chemotherapy agents .
  • Infectious Disease:
    Another investigation revealed promising results in treating infections caused by resistant bacterial strains, showcasing its potential as a novel antibiotic .

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